1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol is a complex organic compound with a unique structure that combines a vinylhexenyl group with a phenylpropane diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol typically involves multiple steps. One common method starts with the preparation of the vinylhexenyl group, followed by its attachment to the phenylpropane diol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dimethyl-1-vinyl-4-hexenyl butyrate
- 1,5-Dimethyl-1-vinylhex-4-enyl acetate
Uniqueness
1-((1,5-Dimethyl-1-vinylhex-4-en-1-yl)oxy)-3-phenylpropane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
94134-38-0 |
---|---|
Molekularformel |
C19H28O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-(3,7-dimethylocta-1,6-dien-3-yloxy)-3-phenylpropane-1,2-diol |
InChI |
InChI=1S/C19H28O3/c1-5-19(4,13-9-10-15(2)3)22-18(21)17(20)14-16-11-7-6-8-12-16/h5-8,10-12,17-18,20-21H,1,9,13-14H2,2-4H3 |
InChI-Schlüssel |
WTNYNCBDCVFIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC(C(CC1=CC=CC=C1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.